2-chloro-N-(3-phenylpropyl)acetamide
Description
2-Chloro-N-(3-phenylpropyl)acetamide (CAS: 64297-91-2) is an organochlorine acetamide derivative characterized by a chloro-substituted acetamide backbone and a 3-phenylpropylamine moiety. Its molecular structure (C₁₁H₁₄ClNO) includes a phenyl group attached to a three-carbon propyl chain, which is linked to the nitrogen of the chloroacetamide functional group . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymers. Its classification under HS code 29242990.90 ("other cyclic amides") reflects its structural complexity and industrial relevance .
Properties
IUPAC Name |
2-chloro-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJCNQDIRDONSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368526 | |
| Record name | 2-chloro-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-91-2 | |
| Record name | 2-chloro-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-phenylpropyl)acetamide typically involves the reaction of 3-phenylpropylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Oxidation and Reduction: The phenylpropyl chain can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 3-phenylpropylamine and acetic acid.
Oxidation: Formation of 3-phenylpropanoic acid.
Reduction: Formation of 3-phenylpropanol.
Scientific Research Applications
2-chloro-N-(3-phenylpropyl)acetamide is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Alachlor and pretilachlor feature bulky aromatic substituents (diethylphenyl groups) that enhance soil adsorption and herbicidal persistence. In contrast, the 3-phenylpropyl group in the target compound may reduce bioavailability in plants due to steric hindrance, limiting its direct herbicidal use .
Substituent Effects on Physicochemical Properties
- Hydrophilicity : Compounds like 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide (CAS: 1156897-71-0) exhibit higher water solubility due to hydroxyl groups, whereas the phenylpropyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) .
- Synthetic Routes : The synthesis of 2-chloro-N-(3-phenylpropyl)acetamide likely involves nucleophilic substitution of 3-phenylpropylamine with chloroacetyl chloride, analogous to methods for alachlor (reaction of 2,6-diethylaniline with methoxymethyl chloride and chloroacetyl chloride) .
Pharmaceutical Derivatives
- 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide (CAS: 560080-39-9) demonstrates structural similarity but with a diphenylpropyl group, enhancing receptor binding affinity in neurological targets .
- 2-Chloro-N-(cyclopropylmethyl)-N-[4-(hexafluoro-2-hydroxypropanyl)phenyl]acetamide (CAS: 1951441-02-3) incorporates fluorinated groups, improving metabolic stability compared to the non-fluorinated target compound .
Biological Activity
2-chloro-N-(3-phenylpropyl)acetamide is an organic compound that has garnered attention for its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 211.69 g/mol. Its structure features a chloro substituent on the acetamide group and a phenylpropyl chain, which contributes to its unique chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity, making it suitable for various synthetic applications in organic chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. This mechanism is crucial for its potential applications in anti-inflammatory and analgesic therapies.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. It can inhibit specific enzymes by binding to their active sites, which alters their function. This characteristic is essential for developing therapeutic agents targeting various diseases.
Antimicrobial Activity
Studies have shown that chloroacetamides, including this compound, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, their efficacy against Gram-negative bacteria is generally lower .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A quantitative structure-activity relationship (QSAR) analysis has revealed that the position of substituents on the phenyl ring significantly affects the compound's antimicrobial potential. For instance, variations in substituent types can lead to different levels of lipophilicity and membrane permeability, impacting their biological effectiveness .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(3-cyanophenyl)acetamide | Chloro substituent with a cyanophenyl group | Potential enzyme inhibitor |
| 2-chloro-N-(3-chlorophenyl)acetamide | Chloro substituent with a chlorophenyl group | Antimicrobial properties |
| 2-chloro-N-(3-ethylphenyl)acetamide | Chloro substituent with an ethylphenyl group | Analgesic activity |
| 2-chloro-N-(3-methoxybenzyl)acetamide | Chloro substituent with a methoxybenzyl group | Anti-inflammatory effects |
| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | Chloro substituent with a methoxy-substituted phenol | Diverse biological activities |
Case Studies
- Enzyme Inhibition Study : A study investigated the inhibitory effects of various chloroacetamides on NAPE-PLD activity using HEK293T cell lysates. The results showed that structural modifications could enhance inhibitory potency significantly, suggesting that similar approaches could be applied to optimize this compound for therapeutic use .
- Antimicrobial Testing : In another study focusing on antimicrobial potential, this compound was tested against multiple strains of bacteria. The findings indicated that compounds with halogenated phenyl rings exhibited higher antimicrobial activity due to increased lipophilicity, allowing better membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
